N-Nitrosoguvacine

Description

Structure

3D Structure

Properties

IUPAC Name |

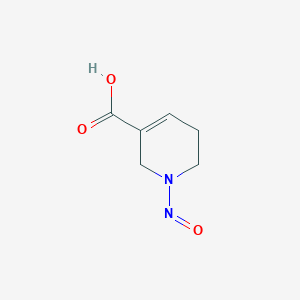

1-nitroso-3,6-dihydro-2H-pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c9-6(10)5-2-1-3-8(4-5)7-11/h2H,1,3-4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZBVEFQMFZFEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=C1)C(=O)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204111 |

Source

|

| Record name | N-Nitrosoguvacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55557-01-2 |

Source

|

| Record name | 1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55557-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosoguvacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055557012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosoguvacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Nitrosoguvacine: Genesis, Analysis, and Toxicological Significance

Abstract

N-Nitrosoguvacine (NGC) is a non-volatile N-nitroso compound derived from the areca nut, the primary ingredient of the betel quid. The practice of betel quid chewing, prevalent in many parts of Asia, is strongly correlated with an increased risk of oral and esophageal cancers. This guide provides a comprehensive technical overview of N-Nitrosoguvacine, beginning with its discovery and chemical origins. We delve into the endogenous formation pathway via the nitrosation of its precursor, guvacine, a process that occurs under physiological conditions in the oral cavity of chewers. This document details robust analytical methodologies for the extraction, detection, and quantification of NGC from complex biological matrices, emphasizing the utility of advanced chromatographic and mass spectrometric techniques. Furthermore, we explore the current understanding of NGC's metabolism, its mechanism of carcinogenic action through the formation of DNA adducts, and its overall toxicological profile. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the study of environmental carcinogens and the development of cancer prevention strategies.

Introduction and Discovery

The investigation into the carcinogenic properties of betel quid chewing led to the identification of several areca nut-specific nitrosamines. Among these, N-Nitrosoguvacine (NGC) was discovered as a product of the endogenous nitrosation of its alkaloid precursor, guvacine. Guvacine is one of the four main alkaloids found in the areca nut, alongside arecoline, arecaidine, and guvacoline.[1] The discovery was driven by the hypothesis that the high incidence of oral cancer among chewers was linked to carcinogenic compounds formed in their saliva. Researchers demonstrated that areca nut alkaloids could react with nitrite, present in saliva, to form N-nitroso compounds.[1][2][3] Subsequent analysis of the saliva of betel quid chewers confirmed the presence of N-Nitrosoguvacine, establishing a direct link between the chewing habit and exposure to this potential carcinogen.[2]

Chemical and Physical Properties of N-Nitrosoguvacine:

| Property | Value | Source |

| Chemical Name | 1,2,5,6-Tetrahydro-1-nitrosonicotinic acid | IARC Monographs, Vol. 85[2] |

| Synonyms | NGC, Nitrosoguvacine | IARC Monographs, Vol. 85[2] |

| CAS Registry No. | 55557-01-2 | IARC Monographs, Vol. 85[2] |

| Molecular Formula | C₆H₈N₂O₃ | IARC Monographs, Vol. 85[2] |

| Molecular Weight | 156.1 g/mol | IARC Monographs, Vol. 85[2] |

| Appearance | Colourless, crystalline solid | IARC Monographs, Vol. 85[2] |

| Melting Point | 175.5–177 °C | IARC Monographs, Vol. 85[2] |

Genesis of N-Nitrosoguvacine: Chemical Formation Pathways

The primary origin of N-Nitrosoguvacine is not from the areca nut itself, but from an endogenous chemical reaction that occurs in the human body.

Endogenous Nitrosation of Guvacine

The formation of NGC occurs when its precursor, guvacine, a secondary amine, reacts with a nitrosating agent derived from nitrite.[4] This reaction is favored under the acidic conditions that can be present in the oral cavity.

-

Precursor: Guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid), an alkaloid released from the areca nut during chewing.

-

Nitrosating Agent: Nitrite (NO₂⁻), which is naturally present in human saliva. Salivary nitrite levels can be influenced by dietary intake of nitrate (found in vegetables) and the action of oral microflora that reduce nitrate to nitrite.[5]

-

Reaction Conditions: The nitrosation process is enhanced at an acidic pH.[4]

The chemical transformation involves the reaction of the secondary amine group in the guvacine molecule with a nitrosating agent, leading to the substitution of the hydrogen atom on the nitrogen with a nitroso (-N=O) group.

Figure 1: Endogenous formation of N-Nitrosoguvacine.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of N-Nitrosoguvacine in biological samples like saliva are crucial for exposure assessment. Due to its non-volatile nature, analytical methods typically rely on liquid chromatography coupled with mass spectrometry.

Sample Preparation and Extraction

A robust sample preparation protocol is essential to isolate NGC from complex biological matrices and minimize interference.

Protocol: Solid-Phase Extraction (SPE) of NGC from Saliva

-

Sample Collection: Collect saliva samples from subjects. Immediately add a nitrosation inhibitor (e.g., ascorbic acid) and freeze at -80°C until analysis.

-

Thawing and Centrifugation: Thaw samples on ice. Centrifuge at 4°C to pellet cellular debris.

-

SPE Column Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water.

-

Sample Loading: Load the supernatant from the centrifuged saliva sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water to remove polar interferences.

-

Elution: Elute the N-Nitrosoguvacine from the cartridge using methanol or a suitable organic solvent mixture.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS analysis.

-

Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled version of NGC) should be added at the beginning of the process to correct for extraction losses and matrix effects.

Instrumental Analysis: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of non-volatile nitrosamines due to its high sensitivity and selectivity.[6][7][8]

Typical LC-MS/MS Parameters:

-

Chromatographic Column: A reverse-phase C18 column is commonly used to separate NGC from other components.[9]

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid to improve ionization.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is typically employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves monitoring a specific precursor ion-to-product ion transition for both NGC and its internal standard, ensuring high specificity.

Figure 2: Workflow for LC-MS/MS analysis of N-Nitrosoguvacine.

Toxicology and Carcinogenicity

N-nitroso compounds are a well-established class of carcinogens, primarily exerting their effects after metabolic activation to electrophilic intermediates that can damage DNA.[10][11][12]

Metabolism and Mechanism of Action

Like other N-nitrosamines, NGC is thought to require metabolic activation to exert its carcinogenic effects. This bioactivation is generally catalyzed by cytochrome P450 (CYP) enzymes.[10][13][14] The process is believed to generate reactive electrophiles that can form covalent bonds with cellular macromolecules, most importantly DNA.

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis.[10][15] These adducts can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes (e.g., oncogenes and tumor suppressor genes) if not repaired by cellular DNA repair mechanisms.

Studies in rats have shown that N-Nitrosoguvacine is metabolized to N-nitrosonipecotic acid, which is then excreted in the urine.[2][16] The detection of N-nitrosonipecotic acid in the urine of animals treated with areca nut and nitrite confirms the endogenous formation of its precursors, including NGC.[2]

Figure 3: Proposed mechanism of N-Nitrosoguvacine carcinogenicity.

Carcinogenicity Assessment

According to the International Agency for Research on Cancer (IARC), there is inadequate evidence in experimental animals for the carcinogenicity of N-Nitrosoguvacine.[2] Consequently, N-Nitrosoguvacine is classified as not classifiable as to its carcinogenicity to humans (Group 3).[2] However, it is important to note that this classification reflects a lack of sufficient data rather than evidence of non-carcinogenicity. Given that it belongs to the potent N-nitroso class of chemicals and is formed endogenously in betel quid chewers, its role in oral carcinogenesis remains a significant area of concern and research.[12][17][18]

Summary and Future Directions

N-Nitrosoguvacine is an areca nut-derived nitrosamine formed endogenously in the saliva of betel quid chewers. Its discovery was a key step in understanding the chemical basis for the association between this habit and oral cancer. While robust analytical methods based on LC-MS/MS exist for its detection, further research is needed to fully elucidate its carcinogenic potency and specific mechanism of action.

Future research should focus on:

-

Quantitative Risk Assessment: Establishing a clearer dose-response relationship between NGC exposure levels in chewers and the risk of developing oral cancer.

-

Metabolic Profiling: Identifying the specific CYP enzymes responsible for NGC bioactivation and characterizing the full spectrum of its metabolites.

-

DNA Adduct Identification: Structurally characterizing the specific DNA adducts formed by NGC metabolites in target tissues to better understand its mutagenic signature.

-

Biomarker Development: Validating urinary N-nitrosonipecotic acid as a reliable biomarker for exposure to areca-nut specific nitrosamines in human populations.[16]

A deeper understanding of N-Nitrosoguvacine will be invaluable for developing targeted public health interventions and chemopreventive strategies for the millions of individuals who engage in betel quid chewing worldwide.

References

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 85. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]

-

Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(8), 4436. Available from: [Link]

-

Peterson, L. A. (2012). Metabolic Activation and DNA-Damaging Properties of Carcinogenic N-Nitrosamines. University of Minnesota. Available from: [Link]

-

Li, Y., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Toxics, 10(5), 239. Available from: [Link]

-

Ohshima, H., et al. (1989). Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine. Cancer Letters, 44(3), 211-216. Available from: [Link]

-

Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. ResearchGate. Available from: [Link]

-

Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Health and Environmental Sciences Institute. Available from: [Link]

-

Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241-250. Available from: [Link]

-

Cheng, C. F. R. (1998). Analytical studies on N-nitroso and related compounds. The University of Hong Kong. Available from: [Link]

-

Shah, S. M., et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. RSC Advances, 12(41), 26908-26925. Available from: [Link]

-

Runcharoen, C., et al. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Molecules, 28(15), 5873. Available from: [Link]

-

Mhaske, S., et al. (2015). Areca Nut as a Chemical Carcinogen in Oral Squamous Cell Carcinoma- A Review. Journal of Clinical and Diagnostic Research, 9(11), ZE05-ZE08. Available from: [Link]

-

Javed, F., et al. (2023). Carcinogenic Effects of Areca Nut and Its Metabolites: A Review of the Experimental Evidence. International Journal of Molecular Sciences, 24(5), 4349. Available from: [Link]

-

Stich, H. F., et al. (1986). Oral lesions, genotoxicity and nitrosamines in betel quid chewers with no obvious increase in oral cancer risk. Cancer Letters, 32(1), 1-8. Available from: [Link]

-

Al-Ghananeem, A. M., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 17(1), 1. Available from: [Link]

-

Tricker, A. R. (2010). The determination of N- nitrosamines in food. Food Additives & Contaminants: Part A, 27(4), 449-463. Available from: [Link]

-

Hotchkiss, J. H. (1981). Analytical methodology for sample preparation, detection, quantitation, and confirmation of N-nitrosamines in foods. Journal - Association of Official Analytical Chemists, 64(5), 1037-1054. Available from: [Link]

-

Schoental, R. (1973). The Mechanisms of Action of the Carcinogenic Nitroso and Related Compounds. British Journal of Cancer, 28(5), 436-439. Available from: [Link]

-

Sharma, P., & Janmeda, P. (2017). Carcinogenic effects of N-nitroso compounds in the environment. CABI Reviews. Available from: [Link]

-

Schoental, R. (1973). The mechanisms of action of the carcinogenic nitroso and related compounds. British Journal of Cancer, 28(5), 436-439. Available from: [Link]

-

Piacek-Llanes, B. G., & Tannenbaum, S. R. (1982). Formation of an activated N-nitroso compound in nitrite-treated fava beans (Vicia faba). Carcinogenesis, 3(12), 1379-1384. Available from: [Link]

-

Williams, D. L. H. (2004). Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. Nitrosamine and Related N-Nitroso Compounds: Chemistry and Biochemistry. Available from: [Link]

-

Eisenbrand, G., et al. (1980). The formation of nitrite and N-nitroso compounds in salivas in vitro and in vivo. IARC Scientific Publications, (31), 45-52. Available from: [Link]

-

Hecht, S. S., et al. (1994). Evidence for endogenous formation of tobacco-specific nitrosamines in rats treated with tobacco alkaloids and sodium nitrite. Carcinogenesis, 15(3), 423-429. Available from: [Link]

Sources

- 1. Areca Nut as a Chemical Carcinogen in Oral Squamous Cell Carcinoma- A Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Some Areca-nut-derived N-Nitrosamines - Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The formation of nitrite and N-nitroso compounds in salivas in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. qascf.com [qascf.com]

- 9. Analytical studies on N-nitroso and related compounds | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 10. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. conservancy.umn.edu [conservancy.umn.edu]

- 12. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. hesiglobal.org [hesiglobal.org]

- 15. researchgate.net [researchgate.net]

- 16. Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Mechanisms of Action of the Carcinogenic Nitroso and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The mechanisms of action of the carcinogenic nitroso and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Analysis of N-Nitrosoguvacine from Arecoline Derivatives

This document provides an in-depth technical overview of the chemical synthesis of N-Nitrosoguvacine, a significant N-nitrosamine compound. The primary precursor discussed is guvacine, the N-demethylated and hydrolyzed metabolite of arecoline. The guide is intended for researchers, chemists, and drug development professionals engaged in toxicology, analytical standard preparation, and impurity analysis. We will explore the underlying chemical principles, a detailed synthesis protocol derived from established literature, analytical characterization methods, and critical safety considerations.

Introduction: The Significance of N-Nitrosoguvacine

Arecoline, the primary alkaloid in the areca nut, is metabolized in the human body and can undergo N-nitrosation under physiological conditions, particularly in the acidic environment of the stomach or the oral cavity of betel-quid chewers.[1] This process leads to the formation of several areca-nut-specific nitrosamines, including N-Nitrosoguvacoline and N-Nitrosoguvacine.[1][2] N-Nitrosoguvacine (NGC) has been identified in the saliva of betel-quid chewers and is studied for its potential biological activity.[1] The International Agency for Research on Cancer (IARC) has classified N-Nitrosoguvacine as a Group 3 carcinogen, meaning it is not classifiable as to its carcinogenicity to humans due to limited evidence.[3] Nevertheless, as a member of the N-nitrosamine class, which contains many potent carcinogens, its synthesis as an analytical standard is crucial for toxicological research and for monitoring its presence in various contexts.[4][5]

This guide focuses on the laboratory-scale synthesis of N-Nitrosoguvacine. While arecoline is the parent compound found in nature, the direct precursor for N-Nitrosoguvacine synthesis is its metabolite, guvacine (tetrahydronicotinic acid). The nitrosation of arecoline itself primarily yields N-Nitrosoguvacoline (NGL).[6] Therefore, the synthesis pathway involves the conversion of arecoline to guvacine, followed by the nitrosation of guvacine.

The Chemistry of N-Nitrosation

The formation of N-nitrosamines is a classic chemical reaction involving a nitrosatable amine (typically a secondary amine) and a nitrosating agent.

Core Mechanism: The reaction is most commonly performed under acidic conditions, where nitrous acid (HNO₂) is generated in situ from an alkali metal nitrite, such as sodium nitrite (NaNO₂), and a strong acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating species. This ion is then attacked by the nucleophilic nitrogen of the secondary amine (guvacine) to form the N-nitrosamine.[4]

The overall process can be summarized as:

-

Generation of Nitrous Acid: NaNO₂ + H⁺ ⇌ HNO₂

-

Formation of the Nitrosonium Ion: HNO₂ + H⁺ ⇌ H₂O⁺-NO ⇌ H₂O + NO⁺

-

Nucleophilic Attack: R₂NH (Guvacine) + NO⁺ → R₂N-NO + H⁺ (N-Nitrosoguvacine)

The pH of the reaction medium is a critical parameter. While acidic conditions favor the formation of the nitrosonium ion, excessively low pH can protonate the amine substrate, rendering it non-nucleophilic and thus unreactive.[4][7] Therefore, the reaction is typically carried out in a specific, weakly acidic pH range to balance these opposing effects.

Synthesis Pathway and Protocol

The synthesis of N-Nitrosoguvacine from arecoline is a two-step conceptual process: the hydrolysis and demethylation of arecoline to guvacine, followed by the N-nitrosation of guvacine. The protocol detailed below is based on the principles described in the literature for the nitrosation of guvacine.[8]

Reaction Scheme

Caption: Conceptual pathway from Arecoline to N-Nitrosoguvacine.

Experimental Protocol: Nitrosation of Guvacine

This protocol outlines the steps for the N-nitrosation of guvacine. All operations involving nitrosamines must be conducted within a certified chemical fume hood with appropriate personal protective equipment.

Reagents and Materials:

-

Guvacine hydrochloride

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Step-by-Step Procedure:

-

Dissolution: Dissolve a known quantity of guvacine hydrochloride in distilled water in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring. This is critical to control the exothermic reaction and prevent the decomposition of nitrous acid.

-

Acidification: Slowly add a solution of hydrochloric acid to adjust the pH to the optimal range for nitrosation (typically pH 3-4). Monitor the pH carefully.

-

Addition of Nitrosating Agent: Prepare a solution of sodium nitrite in distilled water. Add this solution dropwise to the cooled, acidified guvacine solution over a period of 30-60 minutes. Maintain the temperature below 5 °C throughout the addition.

-

Reaction: Allow the reaction mixture to stir in the ice bath for an additional 2-3 hours after the addition is complete. The solution may change color, indicating the progress of the reaction.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous solution multiple times with dichloromethane. N-nitrosamines are typically soluble in organic solvents.

-

Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove residual water.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution using a rotary evaporator under reduced pressure. Use gentle heating to avoid degradation of the product.

-

Purification (Optional): The resulting crude product can be further purified if necessary using techniques such as column chromatography on silica gel.

Quantitative Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | Guvacine HCl | The direct secondary amine precursor for N-Nitrosoguvacine. |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Source of the nitrosonium ion (NO⁺) upon acidification. |

| Reaction Temperature | 0-5 °C | Minimizes decomposition of unstable nitrous acid and controls reaction rate. |

| Reaction pH | ~3-4 | Optimal balance between forming the active nitrosating agent (NO⁺) and maintaining the nucleophilicity of the guvacine nitrogen.[7] |

| Extraction Solvent | Dichloromethane | Effective for extracting moderately polar N-nitrosamines from an aqueous medium. |

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis of N-Nitrosoguvacine.

Analytical Characterization

Post-synthesis, it is essential to confirm the identity and purity of the N-Nitrosoguvacine product. The literature describes several effective analytical techniques:

-

Gas Chromatography-Thermal Energy Analyzer (GC-TEA): This is a highly specific and sensitive method for the detection of N-nitrosamines.[8] The TEA detector responds specifically to the nitric oxide (NO) radical released upon pyrolytic cleavage of the N-N=O bond, making it an authoritative tool for nitrosamine analysis.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Modern methods often employ HPLC coupled with a triple quadrupole mass spectrometer (MS/MS) for sensitive and selective quantification of nitrosamine impurities in complex matrices.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the synthesized compound by analyzing the chemical shifts and coupling constants of the protons and carbons.

Critical Safety and Handling Protocols

N-nitrosamines as a class are considered probable human carcinogens, and all related chemicals must be handled with extreme caution.[5][10]

-

Designated Area: All work with N-nitrosamines and their precursors should be performed in a designated area, such as a certified chemical fume hood, to prevent exposure via inhalation.[9]

-

Personal Protective Equipment (PPE): A disposable lab coat, double-gloving (e.g., nitrile gloves), and protective eyewear are mandatory.[9]

-

Waste Disposal: All contaminated materials (glassware, gloves, paper towels) and chemical waste must be disposed of according to institutional and regulatory guidelines for carcinogenic waste.

-

Risk Assessment: A thorough risk assessment must be conducted before beginning any synthesis, identifying all potential hazards and outlining mitigation strategies.[9][11]

By adhering to these rigorous standards, researchers can safely synthesize N-Nitrosoguvacine for its essential role as an analytical standard in scientific and regulatory applications.

References

-

National Center for Biotechnology Information. (n.d.). Arecoline - Acrolein, Crotonaldehyde, and Arecoline. NCBI Bookshelf. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Some Areca-nut-derived N-Nitrosamines. NCBI. Retrieved from [Link]

-

Chung, T.-Y., et al. (2023). Systematic Review of Roles of Arecoline and Arecoline N-Oxide in Oral Cancer and Strategies to Block Carcinogenesis. PMC - NIH. Retrieved from [Link]

-

Hoffmann, D., & Wenke, G. (1984). A study of betel quid carcinogenesis. II. Formation of N-nitrosamines during betel quid chewing. PubMed. Retrieved from [Link]

-

Wang, C. J., & Peng, C. H. (1996). The mutagenicities of alkaloids and N-nitrosoguvacoline from betel quid. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Arecoline can be formed as AN-specific nitrosamine substances.... Retrieved from [Link]

-

Lijinsky, W., Keefer, L., & Loo, J. (1970). The preparation and properties of some nitrosamino acids. PubMed. Retrieved from [Link]

-

Wenke, G., & Hoffmann, D. (1983). A study of betel quid carcinogenesis. 1. On the in vitro N-nitrosation of arecoline. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Arecoline. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2023). Nitrosation Resource Document. Retrieved from [Link]

-

MDPI. (2024). Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Pathway showing the roles of arecoline and arecoline N-oxide in.... Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. FDA. Retrieved from [Link]

-

Egyptian Drug Authority. (2025). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. Retrieved from [Link]

-

World Health Organization. (2024). WHO good manufacturing practices considerations for the prevention and control of nitrosamine contamination in pharmaceutical products. WHO. Retrieved from [Link]

Sources

- 1. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A study of betel quid carcinogenesis. II. Formation of N-nitrosamines during betel quid chewing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systematic Review of Roles of Arecoline and Arecoline N-Oxide in Oral Cancer and Strategies to Block Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cir-safety.org [cir-safety.org]

- 5. edaegypt.gov.eg [edaegypt.gov.eg]

- 6. A study of betel quid carcinogenesis. 1. On the in vitro N-nitrosation of arecoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mutagenicities of alkaloids and N-nitrosoguvacoline from betel quid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Some Areca-nut-derived N-Nitrosamines - Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 10. cdn.who.int [cdn.who.int]

- 11. fda.gov [fda.gov]

The Natural Occurrence of N-Nitrosoguvacine in Areca Nut: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the natural occurrence of N-Nitrosoguvacine (NGC), a carcinogenic nitrosamine derived from areca nut (Areca catechu). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the formation, toxicology, and analytical methodologies for NGC, offering a comprehensive resource for studying areca nut-related health risks. The International Agency for Research on Cancer (IARC) has classified areca nut as a Group 1 carcinogen, unequivocally linking its consumption to human cancers.[1][2] This guide will elucidate the chemical pathways leading to the formation of NGC and provide detailed protocols for its detection and quantification.

Introduction: The Carcinogenic Burden of Areca Nut

Areca nut is the fourth most commonly used psychoactive substance worldwide, consumed by hundreds of millions of people, primarily in Asia and communities of Asian descent.[2][3] It is the primary component of betel quid, a masticatory product that often includes slaked lime, catechu, and sometimes tobacco.[3][4] The consumption of areca nut and betel quid is strongly associated with an increased risk of oral, pharyngeal, and esophageal cancers.[1][2] This carcinogenicity is attributed to a complex interplay of constituents within the areca nut, including alkaloids and polyphenols, which can undergo chemical transformations to form potent carcinogens.[5][6]

The primary alkaloids found in areca nut are arecoline, arecaidine, guvacoline, and guvacine.[4][7][8][9][10][11] Through the process of nitrosation, these alkaloids can be converted into areca nut-specific nitrosamines (ANSAs), a class of compounds with demonstrated mutagenic and carcinogenic properties.[5][6] Among these, N-Nitrosoguvacine (NGC) is a key compound of interest.

The Genesis of N-Nitrosoguvacine: A Chemical Perspective

N-Nitrosoguvacine is not inherently present in the fresh areca nut. Its formation is a consequence of chemical reactions that occur during the curing, processing, and chewing of the nut.[12] The primary precursor to NGC is guvacine, a secondary amine alkaloid present in the areca nut.[10][13]

The formation of NGC occurs through the nitrosation of guvacine. This reaction is analogous to the formation of tobacco-specific nitrosamines (TSNAs) from nicotine and other tobacco alkaloids.[14][15] The nitrosating agents responsible for this conversion are typically derived from nitrites. In the oral cavity of a betel quid chewer, nitrites can be formed from the reduction of dietary nitrates by oral microflora. The acidic conditions that can prevail in the oral cavity facilitate this nitrosation reaction.[6][13]

The chemical transformation can be summarized as follows:

-

Precursor: Guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid)

-

Nitrosating Agent: Nitrous acid (HNO₂), formed from nitrites (NO₂⁻) in an acidic environment.

-

Product: N-Nitrosoguvacine

The diagram below illustrates the chemical pathway for the formation of N-Nitrosoguvacine from its precursor, guvacine.

Sources

- 1. IARC Monographs Programme finds betel-quid and areca-nut chewing carcinogenic to humans [who.int]

- 2. inchem.org [inchem.org]

- 3. GENERAL REMARKS - Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. BETEL QUID AND ARECA NUT - Personal Habits and Indoor Combustions - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Areca Nut as a Chemical Carcinogen in Oral Squamous Cell Carcinoma- A Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. researchgate.net [researchgate.net]

- 7. Carcinogenic Effects of Areca Nut and Its Metabolites: A Review of the Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Betel-quid and Areca-nut Chewing - Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. oatext.com [oatext.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. The mutagenicities of alkaloids and N-nitrosoguvacoline from betel quid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tobacco-specific nitrosamines - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Carcinogenicity of N-Nitrosoguvacine in Animal Models: A Critical Evaluation of the Evidence

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Areca Nut Paradox

The chewing of areca nut, often as part of a betel quid, is a practice engaged in by hundreds of millions of people worldwide.[1] The International Agency for Research on Cancer (IARC) has unequivocally classified areca nut as a Group 1 human carcinogen, causally linked to oral cancers.[2] The nut contains several alkaloids, primarily arecoline and guvacine, which can undergo endogenous nitrosation in the oral cavity to form N-nitrosamines.[1][3] This process creates a class of compounds widely recognized for their potent carcinogenic activity in numerous animal species.[4][5]

This guide focuses on a specific derivative, N-Nitrosoguvacine (NGC), formed from the nitrosation of guvacine. Logically, as a nitrosamine derived from a Group 1 carcinogen, NGC would be a prime suspect for contributing to the carcinogenicity of areca nut. However, the scientific evidence presents a more complex and nuanced picture. The IARC's formal evaluation concludes that there is "inadequate evidence in experimental animals for the carcinogenicity of N-nitrosoguvacine."[2][3]

This document provides a deep, technically-focused exploration of this paradox. We will dissect the metabolic pathways, critically review the available toxicological data, and present detailed experimental frameworks to understand why NGC stands as an outlier among its more carcinogenic relatives. For the research scientist, this guide aims to illuminate the causal factors behind experimental observations and to provide a robust framework for future investigations into weak or equivocal carcinogens.

Part 1: The Chemical and Metabolic Profile of N-Nitrosoguvacine

Endogenous Formation and Chemical Properties

N-Nitrosoguvacine is not a constituent of the areca nut itself. It is formed when its precursor, the alkaloid guvacine, reacts with nitrosating agents (e.g., nitrite) under acidic conditions, a process that can occur in the human oral cavity during betel quid chewing.[3] The chemical structure of NGC is 1,2,5,6-tetrahydro-1-nitrosonicotinic acid.[3]

The conditions within the oral cavity of a betel quid chewer, particularly the presence of nitrite from saliva and dietary sources, are thought to favor the formation of areca-nut-derived nitrosamines.[3] However, while NGC is formed, it co-exists with other, more potent carcinogenic nitrosamines like 3-(methylnitrosamino)propionitrile (MNPN), which complicates attributing specific carcinogenic effects to NGC alone in human populations.[3]

Metabolic Fate: A Decisive Pathway to Low Carcinogenicity

The carcinogenic potential of most N-nitrosamines is intrinsically linked to their metabolic activation.[6] Potent nitrosamines, such as the tobacco-specific NNK or the areca-derived MNPN, are metabolized by cytochrome P450 (CYP) enzymes into highly reactive electrophilic intermediates.[7] These electrophiles form covalent adducts with DNA, leading to miscoding during replication, gene mutations, and the initiation of cancer.[6]

N-Nitrosoguvacine, however, follows a different metabolic route. In vivo studies in rats have demonstrated that NGC is primarily metabolized via oxidation of the piperidine ring to form N-nitrosonipecotic acid , which is then largely excreted in the urine.[8] When rats were administered NGC orally, 66-85% of the dose was recovered in the urine as N-nitrosonipecotic acid.[8] This pathway represents a detoxification mechanism rather than an activation one, as it does not generate the potent alkylating agents characteristic of strong nitrosamine carcinogens.

The critical importance of this metabolic pathway is underscored by a long-term animal bioassay of N-nitrosonipecotic acid itself. In a study by Lijinsky and Taylor, N-nitrosonipecotic acid was administered to rats in drinking water for a year. The study found no significant incidence of any malignant tumors compared to untreated control animals.[9] This finding provides a strong mechanistic basis for NGC's lack of carcinogenicity: its major metabolite is not carcinogenic.

Caption: Metabolic fate of N-Nitrosoguvacine in rats.

Part 2: Deconstructing the Carcinogenicity Evidence in Animal Models

The IARC Verdict: "Inadequate Evidence"

The IARC Monograph Volume 85 provides the cornerstone evaluation for areca-nut-derived nitrosamines.[3] For N-Nitrosoguvacine, the working group concluded:

"There is inadequate evidence in experimental animals for the carcinogenicity of N-nitrosoguvacine."[2][3]

Genotoxicity: A Hazard Without Conclusive Risk

Despite the lack of evidence for carcinogenicity, studies have demonstrated that N-Nitrosoguvacine is genotoxic.[2][3] This distinction is critical for the toxicologist. A genotoxic agent is one that damages DNA. While this is a common characteristic of chemical carcinogens, it does not guarantee that a compound will cause tumors in a whole-animal bioassay.

Carcinogenesis is a multi-step process involving initiation, promotion, and progression. A compound that is only a weak initiator (i.e., genotoxic) but lacks promoting activity may not produce a significant increase in tumors within the typical two-year lifespan of a rodent bioassay.[10] The efficient detoxification of NGC to the non-carcinogenic N-nitrosonipecotic acid likely mitigates the downstream consequences of its initial genotoxic effects.[8][9]

Comparative Carcinogenicity Data

The weak activity of NGC is thrown into sharp relief when compared to other nitrosamines, particularly those relevant to tobacco and areca nut exposure.

| Compound | Precursor | Animal Model | Key Findings | Reference |

| N-Nitrosoguvacine (NGC) | Guvacine | Rat | Inadequate evidence of carcinogenicity. | [2][3] |

| N-Nitrosonipecotic Acid | N-Nitrosoguvacine | Rat | Not carcinogenic when administered in drinking water. | [9] |

| 3-(Methylnitrosamino)propionitrile (MNPN) | Arecoline | F344 Rat | Sufficient evidence : Potent carcinogen inducing tumors of the esophagus, tongue, nasal cavity, and liver. | [3] |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Nicotine | F344 Rat, A/J Mouse | Sufficient evidence : Potent carcinogen inducing tumors of the lung, nasal cavity, and liver. | [11][12] |

| N'-Nitrosonornicotine (NNN) | Nornicotine | F344 Rat, Mink | Sufficient evidence : Induces tumors of the nasal cavity and esophagus. | [1][7][13] |

This comparative data is essential for risk assessment. It demonstrates that subtle changes in chemical structure and, consequently, metabolic pathways can dramatically alter carcinogenic potency.[6][14][15] While NGC is present in the milieu of betel quid chewers, its contribution to overall cancer risk is likely dwarfed by that of co-exposed compounds like MNPN.

Part 3: Gold-Standard Experimental Methodologies

To rigorously assess a compound with equivocal evidence like NGC, specific, well-validated protocols are required. The following represents a self-validating system for investigating chemical carcinogenicity.

Workflow for a Comprehensive Carcinogenicity Assessment

Caption: A logical workflow for chemical carcinogenicity testing.

Protocol: 2-Year Chronic Carcinogenicity Bioassay in F344 Rats

This protocol outlines the gold-standard methodology for evaluating the carcinogenic potential of a test article like NGC. The Fischer 344 (F344) rat is a historically common strain for such studies due to its well-characterized background tumor rates and sensitivity to some chemical carcinogens.[16]

1. Objective: To determine the potential carcinogenicity of N-Nitrosoguvacine following long-term (2-year) oral administration in the drinking water to male and female F344 rats.

2. Animal Model:

-

Species/Strain: Fischer 344 (F344/N) rats.

-

Source: A certified vendor (e.g., Charles River Laboratories, Taconic Biosciences).

-

Age: 6-8 weeks at the start of the study.

-

Sample Size: 50-60 animals/sex/group. This sample size provides statistical power to detect increases in both rare and common tumors.[17]

3. Test Article and Dose Formulation:

-

Test Article: N-Nitrosoguvacine (NGC), >98% purity.

-

Vehicle: Drinking water.

-

Dose Levels: Four groups: Vehicle control (0 mg/L), Low, Mid, and High dose.

-

Causality Rationale: Dose levels are selected based on a prior 90-day toxicity study. The high dose should be the Maximum Tolerated Dose (MTD), which is expected to cause minimal-to-mild toxicity (e.g., a 10% reduction in body weight gain) but no mortality. The lower doses are fractions of the MTD (e.g., MTD/2, MTD/4) to assess a dose-response relationship.[11]

-

4. Study Conduct:

-

Acclimation: Minimum of 7 days upon arrival.

-

Administration: Ad libitum in drinking water for 104 weeks. Fresh solutions are prepared weekly and analyzed for concentration and stability.

-

In-Life Observations:

-

Mortality and Morbidity Checks: Twice daily.

-

Clinical Examinations: Weekly.

-

Body Weights and Food/Water Consumption: Weekly for the first 13 weeks, then monthly.

-

-

Justification: Rigorous in-life monitoring is a self-validating system to ensure animal welfare and detect any overt toxicity that could confound the interpretation of neoplastic findings.

5. Terminal Procedures (at 104 weeks):

-

Euthanasia: CO2 asphyxiation followed by exsanguination.

-

Necropsy: A full gross pathological examination of all external surfaces, orifices, and internal organs is performed by a trained veterinary pathologist.

-

Organ Weights: Key organs (liver, kidneys, brain, spleen, etc.) are weighed.

-

Tissue Collection: A comprehensive list of approximately 40 tissues is collected from each animal and preserved in 10% neutral buffered formalin.

6. Histopathology:

-

Processing: Preserved tissues are trimmed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

Evaluation: A board-certified veterinary pathologist examines all tissues from the high-dose and control groups. If a treatment-related neoplastic or non-neoplastic lesion is identified, tissues from the low- and mid-dose groups are then examined for that specific lesion to characterize the dose-response.

-

Peer Review: A second pathologist peer-reviews the findings, especially for target organs, to ensure accuracy and consistency.

7. Data Analysis and Interpretation:

-

Tumor incidence data are analyzed using appropriate statistical methods (e.g., Poly-k test) that account for differential survival rates.

Part 4: Synthesis and Future Research Directions

-

Metabolic Detoxification: NGC is primarily metabolized to N-nitrosonipecotic acid, a non-carcinogenic compound that is efficiently excreted.[8][9] This pathway prevents the formation of the highly reactive DNA-alkylating agents that are the hallmark of potent nitrosamine carcinogens.

-

Lack of Supporting Bioassay Data: Decades of research, culminating in the IARC evaluation, have failed to produce sufficient evidence to classify NGC as a carcinogen in animals.[3]

While NGC may possess genotoxic properties, its metabolic fate appears to render it a negligible contributor to the overall carcinogenic risk associated with areca nut chewing, especially when compared to co-contaminants like MNPN.

Future research should focus on:

-

DNA Adduct Analysis: Utilizing sensitive mass spectrometry techniques to determine if NGC, or a minor metabolite, forms any specific DNA adducts in target tissues, even at a low level.

-

Comparative Mechanistic Studies: Directly comparing the metabolic profiles and DNA adduct-forming capabilities of NGC and MNPN in the same in vitro (e.g., liver microsomes) and in vivo systems.

-

Transgenic Models: Employing animal models with deficiencies in specific DNA repair pathways to investigate if NGC can induce tumors when the cell's ability to repair its genotoxic damage is compromised.

Conclusion

N-Nitrosoguvacine represents a fascinating case study in chemical carcinogenesis, where membership in a notoriously carcinogenic class of compounds does not automatically translate to a high carcinogenic risk. The narrative of its carcinogenicity is dominated by its metabolism. The efficient conversion to and excretion of the non-carcinogenic N-nitrosonipecotic acid serves as a powerful detoxification pathway that likely explains the "inadequate evidence" for its carcinogenicity in animal models. For drug development professionals and researchers, this underscores the indispensable principle that a compound's ultimate biological effect is dictated not just by its structure, but by its metabolic fate within a living system.

References

-

Hoffmann D, Rivenson A, Amin S, Hecht SS. (1984). Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats. Journal of Cancer Research and Clinical Oncology, 108(1):81-6.

-

Hecht SS, Hoffmann D. (1989). A study of tobacco carcinogenesis XLVIII. Carcinogenicity of N'-nitrosonornicotine in mink (Mustela vison). Cancer Letters, 47(1-2):35-9.

-

IARC. (2004). Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 85. Lyon: IARCPress.

-

King-Herbert AP, Thayer KA, Bucher JR. (2010). The legacy of the F344 rat as a cancer bioassay model (a retrospective summary of three common F344 rat neoplasms). Toxicologic Pathology, 38(7):1090-9.

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). Some Areca-nut-derived N-Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 85. Lyon (FR): International Agency for Research on Cancer.

-

INCHEM. (2004). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 85, Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines.

-

Hoffmann, D., Rivenson, A., Amin, S., & Hecht, S. S. (1984). Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats. Journal of cancer research and clinical oncology, 108(1), 81–86.

-

Lijinsky W, Taylor HW. (1976). The effect of substituents on the carcinogenicity of n-nitrosopyrrolidine in Sprague-Dawley rats. Cancer Research, 36(6):1988-90.

-

Lu, J., Li, T., Wang, Y., & Ma, D. (2018). NNK-Induced Lung Tumors: A Review of Animal Model. Indian journal of pharmaceutical sciences, 80(6), 956–963.

-

Hecht SS, Hoffmann D. (1989). A study of tobacco carcinogenesis XLVIII. Carcinogenicity of N'-nitrosonornicotine in mink (Mustela vison). Cancer Letters, 47(1-2):35-9.

-

BenchChem. (2025). Developing Animal Models for N-Nitrosonornicotine (NNN) Carcinogenicity Studies: Application Notes and Protocols.

-

Maekawa A, Ogiu T, Onodera H, Furuta K, Matsuoka C, Ohno Y, Odashima S. (1979). Carcinogenicity Test of Six Nitrosamides and a Nitrosocyanamide Administered Orally to Rats. Journal of the National Cancer Institute, 62(6):1523-8.

-

IARC. (2007). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 89. Lyon: IARCPress.

-

Lijinsky W. (1991). Studies of initiation and promotion of carcinogenesis by N-nitroso compounds. Japanese Journal of Cancer Research, 82(9):983-7.

-

Chen, T., McDaniel, L. P., Manjanatha, M. G., Shelton, S. D., Doerge, D. R., & Mellick, P. W. (2018). Low dose assessment of the carcinogenicity of furan in male F344/N Nctr rats in a 2-year gavage study. Food and chemical toxicology, 122, 226–235.

-

Lijinsky W. (1987). Structure-activity relations in carcinogenesis by N-nitroso compounds. Cancer and Metastasis Reviews, 6(3):301-56.

-

Ohshima H, Nair J, Bourgade MC, Friesen M, Garren L, Bartsch H. (1989). Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine. Cancer Letters, 44(3):211-6.

-

Scite.ai. Carcinogenicity of N-Nitroso Compounds.

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2007). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 89. Lyon (FR): International Agency for Research on Cancer.

-

Lijinsky W, Taylor HW. (1977). Carcinogenesis tests of nitroso-N-methylpiperazine, 2,3,5,6-tetramethyldinitrosopiperazine, nitrosoisonipecotic acid and nitrosomethoxymethylamine in rats. Zeitschrift fur Krebsforschung und klinische Onkologie, 89(1):31-6.

-

OEHHA. (2002). Evidence on the Carcinogenicity of N-Carboxymethyl-n-nitrosourea.

-

Tricker AR, Preussmann R. (1991). Carcinogenic N-nitrosamines in the diet: occurrence, formation, mechanisms and carcinogenic potential. Mutation Research, 259(3-4):277-89.

-

Buschini A, Poli P, Rossi C. (1985). Carcinogenicity in rats of the nitrosated bile acid conjugates N-nitrosoglycocholic acid and N-nitrosotaurocholic acid. Cancer Research, 45(3):1367-71.

-

Lijinsky W, Taylor HW. (1978). Relative carcinogenic effectiveness of derivatives of nitrosodiethylamine in rats. Cancer Research, 38(8):2391-4.

-

Sharma, S., Janmeda, P., & Goyal, S. (2020). Carcinogenic effects of N-nitroso compounds in the environment. CABI Reviews.

Sources

- 1. Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inchem.org [inchem.org]

- 3. Some Areca-nut-derived N-Nitrosamines - Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. GENERAL REMARKS - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Structure-activity relations in carcinogenesis by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Identification in rats of N-nitrosonipecotic acid as a major urinary metabolite of the areca-nut alkaloid-derived nitrosamines, N-nitrosoguvacoline and N-nitrosoguvacine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carcinogenesis tests of nitroso-N-methylpiperazine, 2,3,5,6-tetramethyldinitrosopiperazine, nitrosoisonipecotic acid and nitrosomethoxymethylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies of initiation and promotion of carcinogenesis by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NNK-Induced Lung Tumors: A Review of Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A study of tobacco carcinogenesis XLVIII. Carcinogenicity of N'-nitrosonornicotine in mink (Mustela vison) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of substituents on the carcinogenicity of n-nitrosopyrrolidine in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Relative carcinogenic effectiveness of derivatives of nitrosodiethylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The legacy of the F344 rat as a cancer bioassay model (a retrospective summary of three common F344 rat neoplasms) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Low dose assessment of the carcinogenicity of furan in male F344/N Nctr rats in a 2-year gavage study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolism and Excretion of N-Nitrosoguvacine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosoguvacine (NGC) is a nitrosamine derived from guvacine, an alkaloid present in the areca nut, the seed of the Areca catechu tree.[1][2][3] The consumption of areca nut, often in the form of betel quid, is widespread in many parts of Asia and has been associated with various health risks. The endogenous formation of N-nitroso compounds from areca alkaloids, including the nitrosation of guvacine to form NGC, is a significant area of toxicological research.[1][2] Understanding the metabolic fate and excretion pathways of N-Nitrosoguvacine is crucial for assessing its potential biological effects and for developing strategies to mitigate exposure-related risks.

This technical guide provides a comprehensive overview of the current knowledge on the metabolism and excretion of N-Nitrosoguvacine, drawing upon available scientific literature. It is designed to be a valuable resource for researchers in toxicology, pharmacology, and drug development.

Metabolic Pathways of N-Nitrosoguvacine

The metabolism of N-Nitrosoguvacine is characterized by a primary transformation that leads to the formation of N-nitrosonipecotic acid (NNIP).[1] This conversion is a critical step in the biological processing of NGC.

Primary Metabolism: Conversion to N-Nitrosonipecotic Acid

In vivo studies in rats have demonstrated that the principal metabolic pathway for N-Nitrosoguvacine is its conversion to N-nitrosonipecotic acid (NNIP).[1] This metabolite has been identified as the major urinary excretion product following the administration of NGC.[1] The structural change from NGC to NNIP involves the saturation of the double bond within the pyridine ring.

While the exact enzymatic machinery responsible for this conversion has not been definitively elucidated in the available literature, it is hypothesized that this reduction is likely catalyzed by one or more reductase enzymes present in the liver and other tissues. The metabolism of other areca nut alkaloids involves various enzymes, including cytochrome P450s and esterases, suggesting that the biotransformation of NGC could also involve a complex interplay of different enzyme systems.[1][2]

Potential Enzymatic Mechanisms

Based on the metabolism of structurally related compounds, the following enzymatic pathways are plausible for the metabolism of N-Nitrosoguvacine:

-

Reductases: The conversion of the tetrahydropyridine ring in NGC to a piperidine ring in NNIP is a reduction reaction. Various cytosolic and microsomal reductases could be involved in this process.

-

Cytochrome P450 (CYP) Enzymes: While no specific CYP isoforms have been identified for NGC metabolism, CYP enzymes are known to be involved in the metabolism of many nitrosamines. It is possible that certain CYP enzymes could play a role in the biotransformation of NGC, potentially through oxidative pathways that could precede or occur in parallel with the reduction to NNIP.

-

Esterases: N-Nitrosoguvacine is the nitroso-derivative of guvacine, which is a carboxylic acid. The related areca alkaloid, guvacoline, is the methyl ester of guvacine. While NGC itself does not have an ester group, the broader metabolic context of areca alkaloids often involves esterase activity.[1][2] It is less likely that esterases play a direct role in the primary metabolism of NGC to NNIP, but they could be involved in the metabolism of other co-occurring areca-derived nitrosamines.

The following diagram illustrates the primary metabolic pathway of N-Nitrosoguvacine:

Caption: Primary metabolic conversion of NGC to NNIP.

Excretion of N-Nitrosoguvacine and its Metabolites

The elimination of N-Nitrosoguvacine and its primary metabolite, N-nitrosonipecotic acid, occurs predominantly through the kidneys, with subsequent excretion in the urine.

Urinary Excretion

Studies in rats have provided quantitative data on the urinary excretion of NGC and its metabolite. Following oral administration of N-Nitrosoguvacine, a significant portion of the dose is recovered in the urine as N-nitrosonipecotic acid.

| Compound | Percentage of Dose in 24-hour Urine (Rats) |

| N-nitrosonipecotic acid (NNIP) | 82-84% |

| Unchanged N-Nitrosoguvacine (NGC) | 2.1-7.6% |

Data from Ohshima et al., 1989.[1]

This data clearly indicates that the conversion to NNIP is not only the major metabolic pathway but also the primary route of elimination for NGC. The relatively low percentage of unchanged NGC excreted suggests efficient metabolism of the parent compound.

Fecal Excretion

A minor proportion of N-Nitrosoguvacine is eliminated through the feces. In rats, approximately 0.5% to 1.6% of the administered dose of unchanged NGC is recovered in the feces within 24 hours.[1]

The following diagram summarizes the excretion pathways of N-Nitrosoguvacine:

Caption: Excretion routes of NGC and its primary metabolite.

Experimental Protocols for Studying Metabolism and Excretion

The following sections outline detailed, step-by-step methodologies for conducting in vivo and in vitro studies on the metabolism and excretion of N-Nitrosoguvacine. These protocols are based on established methods for studying nitrosamines and can be adapted for specific research needs.

In Vivo Pharmacokinetic and Excretion Study in Rodents

Objective: To determine the pharmacokinetic profile and excretion balance of N-Nitrosoguvacine in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are housed individually in metabolic cages that allow for the separate collection of urine and feces.

-

Dosing: A solution of N-Nitrosoguvacine in a suitable vehicle (e.g., sterile water or saline) is administered to the rats via oral gavage at a dose of 5 mg/kg. A control group receives the vehicle only.

-

Sample Collection:

-

Blood: Blood samples (approximately 0.2 mL) are collected from the tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C.

-

Urine and Feces: Urine and feces are collected over a 24-hour period. The total volume of urine and weight of feces are recorded. Aliquots of urine and homogenized feces are stored at -80°C.

-

-

Sample Analysis:

-

Plasma, urine, and fecal homogenates are analyzed for the concentrations of N-Nitrosoguvacine and N-nitrosonipecotic acid using a validated LC-MS/MS method (see below for a general protocol).

-

-

Data Analysis:

-

Pharmacokinetic parameters for NGC (e.g., half-life, clearance, volume of distribution) are calculated from the plasma concentration-time data using appropriate software.

-

The total amount of NGC and NNIP excreted in urine and feces over 24 hours is calculated and expressed as a percentage of the administered dose.

-

In Vitro Metabolism Study using Rat Liver Microsomes

Objective: To investigate the in vitro metabolism of N-Nitrosoguvacine and identify the potential involvement of cytochrome P450 enzymes.

Methodology:

-

Preparation of Liver Microsomes: Liver microsomes are prepared from untreated male Sprague-Dawley rats using standard differential centrifugation methods. The protein concentration of the microsomal suspension is determined using a Bradford assay.

-

Incubation:

-

The incubation mixture contains rat liver microsomes (0.5 mg/mL protein), N-Nitrosoguvacine (10 µM), and an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl2) in a phosphate buffer (pH 7.4).

-

Control incubations are performed without the NADPH-regenerating system to assess non-enzymatic degradation.

-

To investigate the role of CYPs, incubations can be performed in the presence of a general CYP inhibitor (e.g., 1-aminobenzotriazole) or specific CYP isoform inhibitors.

-

-

Reaction: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Termination and Sample Preparation: The reaction is terminated by the addition of an equal volume of ice-cold acetonitrile. The samples are then centrifuged to precipitate the protein, and the supernatant is collected for analysis.

-

Analysis: The supernatant is analyzed by LC-MS/MS for the disappearance of N-Nitrosoguvacine and the formation of N-nitrosonipecotic acid.

Analytical Method: LC-MS/MS for Quantification of NGC and NNIP in Urine

Objective: To develop a sensitive and specific method for the simultaneous quantification of N-Nitrosoguvacine and N-nitrosonipecotic acid in urine samples.

Methodology:

-

Sample Preparation:

-

To 100 µL of urine, 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog of NGC or NNIP) is added.

-

The sample is acidified with 10 µL of 1 M HCl.

-

The analytes are extracted using solid-phase extraction (SPE) with a suitable cartridge (e.g., a mixed-mode cation exchange-reversed phase sorbent).

-

The cartridge is washed with a low-organic solvent mixture, and the analytes are eluted with a high-organic solvent mixture containing a small amount of a basic modifier.

-

The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Chromatography: A reversed-phase C18 column is used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used. Multiple reaction monitoring (MRM) is employed for the detection and quantification of NGC, NNIP, and the internal standard, using specific precursor-to-product ion transitions.

-

-

Validation: The method is validated for linearity, accuracy, precision, and limit of quantification according to regulatory guidelines.

The following diagram outlines the workflow for an in vivo pharmacokinetic study:

Caption: Workflow for an in vivo pharmacokinetic study of NGC.

Conclusion

The metabolism of N-Nitrosoguvacine is primarily characterized by its conversion to N-nitrosonipecotic acid, which is then efficiently excreted in the urine. This metabolic pathway appears to be a major route of elimination for NGC in rats. While the specific enzymes involved in this transformation have yet to be fully identified, the available data provide a solid foundation for further research into the toxicology and pharmacology of this areca nut-derived nitrosamine. The experimental protocols outlined in this guide offer a starting point for researchers seeking to further elucidate the metabolic fate of N-Nitrosoguvacine and its potential implications for human health.

References

-

Some Areca-nut-derived N-Nitrosamines. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 85. Betel-quid and Areca-nut Chewing and Some Areca-nut-derived Nitrosamines. Lyon (FR): International Agency for Research on Cancer; 2004. Available from: [Link]

-

Giri S, Idle JR, Chen C, Zabriskie TM, Krausz KW, Gonzalez FJ. A metabolomic approach to the metabolism of the areca nut alkaloids arecoline and arecaidine in the mouse. Chem Res Toxicol. 2006;19(6):818-827. Available from: [Link]

-

Liu Y, Chen C, Chen Y, et al. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review. Foods. 2023;12(23):4343. Available from: [Link]

Sources

genotoxicity of N-Nitrosoguvacine and its metabolites

An In-Depth Technical Guide to the Genotoxicity of N-Nitrosoguvacine and its Metabolites

Authored by: Gemini, Senior Application Scientist

Abstract

N-Nitrosoguvacine (N-NIG), a nitrosamine derived from the areca nut alkaloid guvacine, is a compound of significant toxicological interest due to its presence in the saliva of betel quid chewers. Betel quid chewing is a practice strongly associated with an elevated risk of oral cancer.[1] This technical guide provides a comprehensive analysis of the genotoxicity of N-NIG and its primary metabolite, N-nitrosonipecotic acid. Synthesizing data from foundational research, this paper delves into the metabolic fate of N-NIG, its mechanisms of interaction with cellular macromolecules, and the critical experimental frameworks required for its genotoxic assessment. We present detailed, field-proven protocols for the bacterial reverse mutation (Ames) test, the in vitro micronucleus assay, and the alkaline comet assay, explaining the scientific rationale behind each methodological choice. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the evaluation of N-nitroso compounds, offering a self-validating system for rigorous genotoxicity investigation.

Introduction and Toxicological Context

N-Nitrosoguvacine is an N-nitroso compound formed endogenously or in betel quid from the precursor alkaloid guvacine, found in the areca nut.[2] Its relevance is underscored by the World Health Organization's classification of areca nut as a Group 1 carcinogen. While several nitrosamines derived from areca nuts, such as 3-(methylnitrosamino)propionitrile (MNPN), are recognized as potent genotoxins, the profile of N-NIG is notably distinct.[2][3] The International Agency for Research on Cancer (IARC) has classified N-Nitrosoguvacine as "not classifiable as to its carcinogenicity to humans (Group 3)" due to inadequate evidence in both humans and experimental animals.[2]

This apparent low genotoxic potential, when contrasted with its structural analogues, presents a compelling case for a detailed mechanistic investigation. Understanding why N-NIG exhibits limited genotoxicity is as crucial as identifying the hazards of its counterparts. This guide dissects the metabolic pathway of N-NIG, explores the molecular basis for its observed biological activity, and establishes a robust, multi-endpoint strategy for its comprehensive genotoxic evaluation.

Metabolic Fate of N-Nitrosoguvacine

The genotoxicity of many N-nitrosamines is intrinsically linked to their metabolic activation into reactive, electrophilic intermediates by cytochrome P450 enzymes.[4][5] These intermediates can then form covalent DNA adducts, the primary initiating lesion in chemical carcinogenesis.[6][7][8]

However, in the case of N-Nitrosoguvacine, the primary metabolic pathway appears to be a detoxification route. In vivo studies in rats have demonstrated that both N-Nitrosoguvacine (N-NIG or NGC) and the related N-Nitrosoguvacoline (NGL) are metabolized into N-nitrosonipecotic acid (NNIP).[2] This metabolite is then largely excreted in the urine, representing a major pathway for clearance. For instance, following oral administration of N-NIG to rats, N-nitrosonipecotic acid accounted for 82–84% of the dose in a 24-hour urine collection, with only a small fraction of unchanged N-NIG being excreted.[2] This efficient conversion to a readily excretable metabolite suggests that N-NIG does not persist in a way that would favor extensive metabolic activation to a DNA-reactive species.

Caption: Metabolic pathway of N-Nitrosoguvacine to its major urinary metabolite.

Mechanisms of Genotoxicity (or Lack Thereof)

A compound's genotoxicity can manifest through three primary endpoints: gene mutation, clastogenicity (chromosome breakage), and aneugenicity (chromosome loss). The established mechanism for most carcinogenic nitrosamines involves metabolic activation to an electrophile that alkylates DNA, leading to miscoding during replication (gene mutation) and genomic instability.[9]

For N-NIG, the evidence for direct genotoxic action is weak. Studies have shown it has only minor effects on the survival and thiol content of cultured human buccal epithelial cells.[10][11] Crucially, it did not induce DNA single-strand breaks in these cells, a hallmark of many genotoxins.[2][10] Furthermore, N-NIG was found to be inactive in the Ames test with Salmonella typhimurium strain TA1535, a strain designed to detect base-pair substitution mutations.[2]

Caption: Contrasting metabolic pathways of typical genotoxic nitrosamines versus N-NIG.

A Comprehensive Framework for Genotoxicity Assessment

To definitively characterize the genotoxic profile of a compound like N-NIG, a single assay is insufficient. A battery of tests is required by global regulatory bodies (e.g., OECD) to assess a chemical's potential to induce different types of genetic damage. The following three assays form the cornerstone of in vitro genotoxicity testing, providing a self-validating framework where each test interrogates a distinct, critical endpoint.

Caption: A logical workflow for a comprehensive in vitro genotoxicity assessment.

Bacterial Reverse Mutation Assay (Ames Test)

Principle & Causality: The Ames test is a widely used method to assess a chemical's potential to cause gene mutations (specifically, point mutations).[12] It employs several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A positive result, or "reversion," is observed when the test chemical causes a mutation in the histidine operon that restores the gene's function, allowing the bacteria to grow and form colonies.

For N-nitroso compounds, which are often alkylating agents, the most relevant strains are those that detect base-pair substitutions, such as TA100 and TA1535.[13][14] The critical, and often misunderstood, component for nitrosamine testing is the metabolic activation system. Most nitrosamines are not mutagenic themselves but require activation by cytochrome P450 enzymes.[12] Therefore, the test must be run both with and without an exogenous metabolic activation system, typically a 9000g supernatant fraction of liver homogenate (S9 fraction). For nitrosamines, liver S9 from Aroclor- or phenobarbital-induced hamsters is often more effective than rat liver S9.[14][15] The pre-incubation modification of the assay, where the bacteria, test compound, and S9 mix are incubated together before plating, is recommended to enhance sensitivity.[13][16]

Experimental Protocol: Ames Test (Pre-incubation Method)

-

Strain Selection and Culture: Prepare overnight cultures of S. typhimurium strains TA98, TA100, and TA1535 at 37°C in nutrient broth.

-

S9 Mix Preparation: Prepare the S9 mix containing hamster liver S9 fraction (30% v/v is recommended for nitrosamines), a buffer (e.g., phosphate buffer), and cofactors (MgCl₂, KCl, NADP+, and Glucose-6-phosphate). Keep on ice.[14]

-

Test Article Preparation: Dissolve N-NIG in a suitable solvent (e.g., water or DMSO) to create a stock solution. Perform serial dilutions to obtain at least five test concentrations.

-

Pre-incubation: In sterile test tubes, combine:

-

100 µL of bacterial culture

-

50 µL of test article dilution (or solvent/positive control)

-

500 µL of S9 mix (for activated assays) or buffer (for non-activated assays)

-

-

Incubation: Vortex the tubes gently and incubate for 30 minutes at 37°C with gentle shaking.[13]

-

Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to each tube, vortex briefly, and pour onto minimal glucose agar plates.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Controls:

-

Negative (Solvent) Control: Determines the spontaneous reversion rate.

-

Positive Controls: (e.g., 2-Aminoanthracene for S9-activated TA100; Sodium Azide for non-activated TA1535) to ensure the test system is responsive.

-

-

Data Analysis: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least twice the mean of the solvent control.[16]

In Vitro Micronucleus Assay

Principle & Causality: This assay detects chromosomal damage. A micronucleus is a small, extranuclear body containing a chromosome fragment or a whole chromosome that was not incorporated into the daughter nucleus during mitosis.[17] Its formation is a direct consequence of clastogenic or aneugenic events. To ensure that only cells that have undergone division are scored, an inhibitor of cytokinesis, Cytochalasin B, is added.[18][19] This results in binucleated cells, and the presence of a micronucleus in such a cell is unambiguous evidence of genotoxic damage occurring during the preceding mitosis. This assay is a crucial follow-up to the Ames test, as some carcinogens induce chromosomal damage but not gene mutations.

Experimental Protocol: In Vitro Micronucleus Assay

-